5-Ethyl-4-(furan-2-yl)-pyrimidine
Description
5-Ethyl-4-(furan-2-yl)-pyrimidine is a heterocyclic aromatic compound featuring a pyrimidine core substituted with an ethyl group at position 5 and a furan-2-yl moiety at position 3. Pyrimidine derivatives are of significant interest in medicinal and materials chemistry due to their diverse biological activities and electronic properties.
Properties
Molecular Formula |
C10H10N2O |
|---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
5-ethyl-4-(furan-2-yl)pyrimidine |
InChI |
InChI=1S/C10H10N2O/c1-2-8-6-11-7-12-10(8)9-4-3-5-13-9/h3-7H,2H2,1H3 |
InChI Key |
ITSHPGCNROKFNB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN=CN=C1C2=CC=CO2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with 5-Ethyl-4-(furan-2-yl)-pyrimidine, enabling comparative analysis:
Ethyl 4-[5-(methoxymethyl)furan-2-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Structure : Features a tetrahydropyrimidine ring (partially saturated) with a methoxymethyl-substituted furan, an ester group, and a methyl substituent .
- Key Differences: Ring Saturation: The tetrahydropyrimidine core introduces conformational flexibility and reduced aromaticity compared to the fully aromatic pyrimidine in the target compound. The ester and methyl groups at positions 5 and 6 further differentiate its electronic profile.
- Synthesis : Prepared via a Biginelli-like multicomponent reaction, highlighting the role of acid catalysis in forming the tetrahydropyrimidine scaffold .
Ethyl 4-(furan-2-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Structure : Similar to the above but lacks the methoxymethyl group on the furan ring .
- Crystal Structure: Single-crystal X-ray data reveal a planar tetrahydropyrimidine ring with intramolecular hydrogen bonding (N–H⋯O), stabilizing the structure . This contrasts with the fully unsaturated pyrimidine in the target compound, which may exhibit stronger π-π stacking interactions.
4,6-Dibromo-3-hydroxypicolinate Esters
- Structure: Derived from furan-2-yl aminoacetates via bromination-rearrangement reactions .
- Key Differences :
- Bromination : The introduction of bromine atoms increases molecular weight and electronegativity, enhancing reactivity in cross-coupling reactions.
- Functional Groups : The hydroxypicolinate ester moiety diverges significantly from the pyrimidine core, suggesting distinct applications in agrochemical or pharmaceutical synthesis .
Structural and Functional Comparison Table
Implications of Structural Differences
- Aromaticity vs. Saturation : The fully unsaturated pyrimidine core in the target compound likely enhances thermal stability and electronic conjugation compared to saturated analogs .
- Substituent Effects : The ethyl group in the target compound may confer lipophilicity, favoring membrane permeability in biological systems. In contrast, ester-containing analogs (e.g., ) exhibit higher solubility in aqueous environments.
- Synthetic Accessibility : The Biginelli reaction is a versatile route for tetrahydropyrimidines, but synthesizing the target compound may require alternative strategies, such as Suzuki coupling for aromatic pyrimidines.
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